Cas no 1344632-02-5 ((S)-3-(3-Bromo-5-chlorophenyl)morpholine)

(S)-3-(3-Bromo-5-chlorophenyl)morpholine is a chiral morpholine derivative featuring a bromo- and chloro-substituted phenyl ring. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its stereospecificity and halogenated aromatic structure enable precise functionalization. The presence of both bromine and chlorine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. Its rigid morpholine scaffold contributes to improved metabolic stability in drug design. The compound is typically handled under inert conditions due to its sensitivity, and its purity is critical for reproducible synthetic outcomes.
(S)-3-(3-Bromo-5-chlorophenyl)morpholine structure
1344632-02-5 structure
Product name:(S)-3-(3-Bromo-5-chlorophenyl)morpholine
CAS No:1344632-02-5
MF:C10H11BrClNO
MW:276.55744099617
MDL:MFCD21353178
CID:5140482
PubChem ID:130626016

(S)-3-(3-Bromo-5-chlorophenyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-(3-BROMO-5-CHLOROPHENYL)MORPHOLINE
    • (3S)-3-(3-bromo-5-chloro-phenyl)morpholine
    • 1344632-02-5
    • F77547
    • PS-16041
    • (S)-3-(3-Bromo-5-chlorophenyl)morpholine
    • MDL: MFCD21353178
    • Inchi: 1S/C10H11BrClNO/c11-8-3-7(4-9(12)5-8)10-6-14-2-1-13-10/h3-5,10,13H,1-2,6H2/t10-/m1/s1
    • InChI Key: PASYNHKFAFJRFY-SNVBAGLBSA-N
    • SMILES: N1CCOC[C@@H]1C1=CC(Cl)=CC(Br)=C1

Computed Properties

  • Exact Mass: 274.97125g/mol
  • Monoisotopic Mass: 274.97125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 21.3Ų

(S)-3-(3-Bromo-5-chlorophenyl)morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1208747-250MG
(3S)-3-(3-bromo-5-chloro-phenyl)morpholine
1344632-02-5 97%
250mg
$635 2024-07-21
Chemenu
CM1018095-500mg
(3S)-3-(3-bromo-5-chloro-phenyl)morpholine
1344632-02-5 95%+
500mg
$1424 2022-09-29
Chemenu
CM1018095-1g
(3S)-3-(3-bromo-5-chloro-phenyl)morpholine
1344632-02-5 95%+
1g
$2136 2022-09-29
1PlusChem
1P01Z9RL-250mg
(3S)-3-(3-bromo-5-chloro-phenyl)morpholine
1344632-02-5 95% HPLC
250mg
$734.00 2023-12-22
Aaron
AR01Z9ZX-250mg
(3S)-3-(3-bromo-5-chloro-phenyl)morpholine
1344632-02-5 95%
250mg
$549.00 2025-02-13
Aaron
AR01Z9ZX-100mg
(3S)-3-(3-bromo-5-chloro-phenyl)morpholine
1344632-02-5 95%
100mg
$286.00 2025-02-13
eNovation Chemicals LLC
Y1208747-100mg
(3S)-3-(3-bromo-5-chloro-phenyl)morpholine
1344632-02-5 97%
100mg
$275 2025-02-26
eNovation Chemicals LLC
Y1208747-500mg
(3S)-3-(3-bromo-5-chloro-phenyl)morpholine
1344632-02-5 97%
500mg
$1060 2025-02-26
eNovation Chemicals LLC
Y1208747-500MG
(3S)-3-(3-bromo-5-chloro-phenyl)morpholine
1344632-02-5 97%
500mg
$1060 2024-07-21
eNovation Chemicals LLC
Y1208747-1G
(3S)-3-(3-bromo-5-chloro-phenyl)morpholine
1344632-02-5 97%
1g
$1765 2024-07-21

Additional information on (S)-3-(3-Bromo-5-chlorophenyl)morpholine

(S)-3-(3-Bromo-5-chlorophenyl)morpholine: A Comprehensive Overview

The compound (S)-3-(3-Bromo-5-chlorophenyl)morpholine (CAS No. 1344632-02-5) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound belongs to the class of morpholines, which are six-membered heterocycles containing an oxygen atom and a nitrogen atom. The presence of bromine and chlorine substituents on the aromatic ring introduces unique electronic and steric properties, making it a valuable compound for various applications.

Recent studies have highlighted the importance of (S)-3-(3-Bromo-5-chlorophenyl)morpholine in drug discovery. Its chiral center at the morpholine ring allows for enantioselective synthesis, which is crucial in developing bioactive compounds with high specificity. Researchers have demonstrated that this compound exhibits potent activity against several disease models, including neurodegenerative disorders and inflammatory conditions. The bromine and chlorine substituents play a critical role in modulating the compound's pharmacokinetic properties, enhancing its bioavailability and reducing off-target effects.

The synthesis of (S)-3-(3-Bromo-5-chlorophenyl)morpholine involves a multi-step process that combines aromatic substitution reactions with stereocontrolled ring formation. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have been employed to optimize the yield and enantiomeric excess of the product. These methods not only improve the efficiency of the synthesis but also reduce environmental impact, aligning with green chemistry principles.

In terms of pharmacological activity, (S)-3-(3-Bromo-5-chlorophenyl)morpholine has shown remarkable potential as a lead compound for developing novel therapeutics. Preclinical studies have revealed its ability to inhibit key enzymes involved in cellular signaling pathways, such as MAPK and JAK-STAT pathways. This makes it a promising candidate for treating conditions like cancer, autoimmune diseases, and chronic inflammation.

Moreover, the compound's unique structure has attracted attention in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been explored for applications in nanotechnology and surface modification. The bromine and chlorine substituents contribute to strong intermolecular interactions, enabling the formation of stable and ordered SAMs with potential applications in sensors, catalysis, and drug delivery systems.

Recent advancements in computational chemistry have further enhanced our understanding of (S)-3-(3-Bromo-5-chlorophenyl)morpholine's properties. Quantum mechanical calculations have provided insights into its electronic structure, revealing that the bromine and chlorine atoms significantly influence the molecule's reactivity and selectivity. These findings have guided researchers in designing analogs with improved biological activity and stability.

In conclusion, (S)-3-(3-Bromo-5-chlorophenyl)morpholine (CAS No. 1344632-02-5) is a versatile compound with wide-ranging applications in pharmacology, materials science, and chemical synthesis. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool for advancing scientific innovation across multiple disciplines.

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